molecular formula C15H19F3N2O4S B5658810 1-(2-{3-[(methylsulfonyl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

1-(2-{3-[(methylsulfonyl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B5658810
M. Wt: 380.4 g/mol
InChI Key: XJPLJJBODRCLDT-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of organic compounds with complex molecular structures. It is characterized by the presence of piperidine and sulfonyl groups, which are common in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions. For example, a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was synthesized via the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, characterized by spectroscopic techniques, and confirmed by X-ray crystallography (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a piperidine ring, usually in a chair conformation, and a sulfonyl group with a distorted tetrahedral geometry. The structure is further characterized by inter- and intramolecular hydrogen bonds (Naveen et al., 2015).

properties

IUPAC Name

1-[2-[3-(methylsulfonylmethyl)piperidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4S/c1-25(23,24)10-11-4-2-6-19(8-11)13(21)9-20-7-3-5-12(14(20)22)15(16,17)18/h3,5,7,11H,2,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPLJJBODRCLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCN(C1)C(=O)CN2C=CC=C(C2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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